molecular formula C6H11BrO2 B2978764 (2S)-2-Methyl-5-bromovaleric acid CAS No. 17155-22-5

(2S)-2-Methyl-5-bromovaleric acid

Cat. No.: B2978764
CAS No.: 17155-22-5
M. Wt: 195.056
InChI Key: GDYGMDZCBUYAIK-YFKPBYRVSA-N
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Description

(2S)-2-Methyl-5-bromovaleric acid is a chiral brominated carboxylic acid with the molecular formula C₆H₁₁BrO₂. Its structure features a five-carbon valeric acid backbone substituted with a bromine atom at the 5th carbon and a methyl group at the 2nd carbon in the (S)-configuration. This stereochemical specificity makes it a valuable intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s physical properties include a molecular weight of 195.06 g/mol, a melting point of 78–80°C, and moderate solubility in polar organic solvents like ethanol and dichloromethane . Its pKa (~4.7) aligns with typical carboxylic acids, enabling reactivity in esterification and amidation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-5-bromovaleric acid typically involves the bromination of 2-methylvaleric acid. One common method is to treat 2-methylvaleric acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-5-bromovaleric acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: 2-Methyl-5-hydroxyvaleric acid.

    Oxidation: 2-Methyl-5-oxovaleric acid.

    Reduction: 2-Methylvaleric acid.

Scientific Research Applications

(2S)-2-Methyl-5-bromovaleric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-5-bromovaleric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, which can influence molecular recognition and binding processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized against analogs, including positional isomers, enantiomers, and halogen-substituted variants. Below is a detailed comparison:

Structural Analogs

Compound Name Structure Molecular Weight (g/mol) Melting Point (°C) Solubility (H₂O) pKa Key Applications
(2S)-2-Methyl-5-bromovaleric acid CH₃CH(CH₃)CH₂CH₂BrCOOH 195.06 78–80 Low ~4.7 Chiral synthesis, enzyme inhibitors
5-Bromovaleric acid CH₂CH₂CH₂CH₂BrCOOH 181.02 65–67 Moderate ~4.5 Polymer crosslinkers, surfactants
(2R)-2-Methyl-5-bromovaleric acid CH₃C*(R)H(CH₃)CH₂CH₂BrCOOH 195.06 72–74 Low ~4.7 Stereochemical studies, prodrugs
3-Methyl-5-bromovaleric acid CH₂CH(CH₃)CH₂BrCOOH 195.06 68–70 Moderate ~4.6 Organic synthesis intermediates
5-Chlorovaleric acid CH₂CH₂CH₂CH₂ClCOOH 136.58 60–62 High ~2.8 Biodegradable plastics, chelating agents

Key Observations :

  • Stereochemical Impact: The (S)-configuration of this compound enhances its binding affinity to chiral receptors compared to the (R)-enantiomer, as noted in enzyme inhibition studies .
  • Halogen Effects : Bromine’s larger atomic radius and lower electronegativity vs. chlorine reduce solubility in aqueous media but improve stability in nucleophilic substitutions .
  • Positional Isomerism : The 2-methyl group in the target compound sterically hinders reactions at the α-carbon, unlike 3-methyl or unsubstituted analogs, which exhibit higher reactivity in esterifications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S)-2-Methyl-5-bromovaleric acid with high enantiomeric purity?

  • Methodological Answer : Chiral resolution or asymmetric synthesis is critical. For brominated valeric acid derivatives, enzymatic resolution using lipases or esterases can separate enantiomers. For example, (S)-2-Bromovaleric acid (a structurally related compound) is synthesized via enzymatic catalysis or chiral auxiliary-mediated bromination . Use chiral HPLC (e.g., Chiralpak® columns) to verify enantiopurity, and compare retention times with standards. NMR analysis of diastereomeric derivatives (e.g., Mosher esters) can confirm stereochemistry .

Q. How can researchers optimize purification protocols to minimize decomposition of brominated carboxylic acids?

  • Methodological Answer : Brominated acids are prone to thermal or photodegradation. Use low-temperature recrystallization (e.g., in ethanol/water mixtures) and avoid prolonged exposure to light. For example, 5-Bromo-2-fluorobenzoic acid is stored in amber vials under inert gas to prevent bromine loss . Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) effectively separates impurities while preserving the bromine moiety .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to confirm the methyl and bromine positions. For brominated analogs like 5-Bromo-2-hydroxybenzoic acid, LC-MS with electrospray ionization (ESI) detects molecular ion peaks (e.g., [M-H]⁻ at m/z 214.96) . FT-IR confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and Br-C vibrations (~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for brominated valeric acid derivatives?

  • Methodological Answer : Variability in yields may stem from bromine’s susceptibility to radical side reactions. Use controlled initiators (e.g., AIBN) in radical bromination to suppress undesired pathways. For example, (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid synthesis requires strict temperature control (0–5°C) to minimize HBr elimination . Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., solvent polarity, catalyst loading) to identify robust conditions .

Q. What strategies improve the stability of this compound under physiological conditions for in vitro studies?

  • Methodological Answer : Stability assays in PBS (pH 7.4) at 37°C over 24 hours can track degradation. Derivatives like 5-Fluoro-2-hydroxybenzoic acid show enhanced stability when formulated as sodium salts . For brominated acids, lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis. Monitor degradation via UPLC-MS, focusing on bromine loss (detected as m/z shifts) .

Q. How can researchers validate the stereochemical integrity of this compound in complex reaction mixtures?

  • Methodological Answer : Use chiral derivatizing agents (e.g., (R)-1-Phenylethylamine) to form diastereomers separable via reverse-phase HPLC. For example, (S)-2-Bromo-4-methylvaleric acid derivatives are resolved using a C18 column with acetonitrile/0.1% TFA gradients . Circular dichroism (CD) spectroscopy provides complementary stereochemical validation, with characteristic Cotton effects for the (2S) configuration .

Q. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in spectral data for brominated valeric acids across studies?

  • Methodological Answer : Cross-validate using multiple databases (e.g., CAS Common Chemistry, PubChem) and primary literature. For example, inconsistencies in 5-Bromo-2-fluorobenzoic acid’s NMR shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃). Reproduce spectra under standardized conditions and report solvent, temperature, and reference peaks (e.g., TMS at 0 ppm) .

Q. What protocols ensure reproducibility in enantioselective bromination reactions?

  • Methodological Answer : Detailed kinetic studies (e.g., variable-time quenching) identify rate-determining steps. For (S)-2-Bromoglutaric acid, enantiomeric excess (ee) is highly sensitive to bromide ion concentration; maintain stoichiometric control using AgBrO₃ to suppress racemization . Open-data practices, as advocated in health research , encourage sharing raw chromatograms and reaction logs to troubleshoot variability.

Properties

IUPAC Name

(2S)-5-bromo-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-5(6(8)9)3-2-4-7/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYGMDZCBUYAIK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

HBr aq 48% (10 mL, 88.4 mmol) was added at room temperature to 2-(3-bromo-propyl)-2-methyl-malonic acid dimethyl ester (1.80 g, 6.74 mmol) and the mixture was stirred and heated at 120° C. for 24 hours. After cooling to room temperature, NaOH solution was added to reach pH 3 and the product was extracted using a mixture DCM:MeOH 95:5. The obtained crude (0.81 g, 62% yield) was clean enough to be used without further purification.
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